3,7-Dioxa-10-azaspiro[5.6]dodecane
Description
3,7-Dioxa-10-azaspiro[5.6]dodecane (CAS: 1797417-98-1) is a spirocyclic compound with the molecular formula C₉H₁₇NO₂ and a molecular weight of 171.24 g/mol . Its structure features two oxygen atoms at positions 3 and 7, a nitrogen atom at position 10, and a spiro junction connecting two cycloalkane rings (5- and 6-membered) .
Properties
IUPAC Name |
3,7-dioxa-10-azaspiro[5.6]dodecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-4-10-5-8-12-9(1)2-6-11-7-3-9/h10H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGGXIYRWPLEVRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCOC12CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dioxa-10-azaspiro[5.6]dodecane typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the cyclization of a precursor compound containing both oxygen and nitrogen functionalities . The reaction conditions often require specific catalysts and solvents to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
3,7-Dioxa-10-azaspiro[5.6]dodecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms using reducing agents.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and pressures to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound .
Scientific Research Applications
3,7-Dioxa-10-azaspiro[5.6]dodecane has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3,7-Dioxa-10-azaspiro[5.6]dodecane involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to certain enzymes or receptors, modulating their activity . This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Spirocyclic Compounds
3,10-Dioxa-7-azaspiro[5.6]dodecane
- Molecular Formula: C₉H₁₇NO₂ (same as the target compound) .
- Structural Differences : Oxygen atoms are at positions 3 and 10, while nitrogen is at position 6. This positional isomerism alters the electronic distribution and steric profile.
- Key Properties: Collision Cross-Section (CCS): Predicted CCS values for adducts (e.g., [M+H]⁺: 141.1 Ų, [M+Na]⁺: 149.2 Ų) differ from those of the target compound, suggesting distinct mass spectrometric behavior .
1-Oxa-4-azaspiro[5.6]dodecane
- Molecular Formula: C₁₀H₁₉NO .
- Structural Differences : Contains one oxygen and one nitrogen atom in a spiro framework. The reduced heteroatom count decreases polarity compared to the target compound.
3,7-Dimethyl-3,7,11-triazaspiro[5.6]dodecane
- CAS : 1268334-80-0 .
- Structural Differences : Three nitrogen atoms (positions 3, 7, and 11) and methyl substituents. The additional nitrogen and alkyl groups increase hydrophobicity and steric hindrance.
- Key Properties :
3,8-Dioxa-11-azaspiro[5.6]dodecane
- Molecular Formula: C₉H₁₇NO₂ (same as the target compound) .
- Structural Differences : Oxygen atoms at positions 3 and 8, nitrogen at position 11. This isomerism affects ring strain and intermolecular interactions.
- Key Properties :
Key Research Findings
Structural Isomerism : Compounds with identical formulas (e.g., 3,7-Dioxa-10-aza vs. 3,8-Dioxa-11-aza) exhibit divergent physicochemical properties due to heteroatom positioning .
Biological Relevance : Nitrogen-rich derivatives (e.g., triazaspiro compounds) show promise in drug design for improved target engagement .
Analytical Differentiation : CCS values and mass spectrometry profiles enable precise discrimination between spirocyclic isomers .
Biological Activity
3,7-Dioxa-10-azaspiro[5.6]dodecane is a spirocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound features a bicyclic structure characterized by the presence of two oxygen atoms and one nitrogen atom integrated into a dodecane framework. Its molecular formula is with a molecular weight of approximately 171.24 g/mol . The spirocyclic nature of the compound contributes to its unique reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound's spirocyclic structure enhances its binding affinity, which can lead to modulation of various biological pathways:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, potentially affecting metabolic processes.
- Receptor Interaction : It has been suggested that this compound can bind to specific receptors, influencing signal transduction pathways .
Biological Activity
Research on the biological activity of this compound has indicated several potential therapeutic applications:
Neuroprotective Effects
Recent studies have explored the compound's neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's disease. The compound's ability to inhibit phosphodiesterase (PDE) and histone deacetylases (HDACs) suggests it may enhance neuronal survival and function by promoting histone acetylation and increasing cyclic AMP levels .
Case Studies and Research Findings
A selection of studies highlights the diverse biological activities associated with this compound:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
